Isonicotinic Acid-d4
CAS No.: 53907-55-4
Cat. No.: VC21101352
Molecular Formula: C6H5NO2
Molecular Weight: 127.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53907-55-4 |
|---|---|
| Molecular Formula | C6H5NO2 |
| Molecular Weight | 127.13 g/mol |
| IUPAC Name | 2,3,5,6-tetradeuteriopyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9)/i1D,2D,3D,4D |
| Standard InChI Key | TWBYWOBDOCUKOW-RHQRLBAQSA-N |
| Isomeric SMILES | [2H]C1=C(N=C(C(=C1C(=O)O)[2H])[2H])[2H] |
| SMILES | C1=CN=CC=C1C(=O)O |
| Canonical SMILES | C1=CN=CC=C1C(=O)O |
Introduction
Chemical Properties and Structure
Fundamental Properties
Isonicotinic Acid-d4 possesses distinct chemical and physical properties that distinguish it from its non-deuterated counterpart. The table below summarizes its key characteristics:
| Property | Value |
|---|---|
| CAS Number | 53907-55-4 |
| Molecular Formula | C₆HD₄NO₂ |
| Molecular Weight | 127.134 g/mol |
| Density | 1.3±0.1 g/cm³ |
| Boiling Point | 396.0±15.0 °C at 760 mmHg |
| Flash Point | 193.3±20.4 °C |
The structural integrity of Isonicotinic Acid-d4 is maintained by the replacement of four hydrogen atoms with deuterium atoms while preserving the core pyridine ring structure with the carboxyl group at the 4-position .
Nomenclature and Identification
The compound is identified by several alternative names in scientific literature:
These naming conventions reflect both the structural characteristics and the deuterium labeling pattern of the molecule, with the "d4" designation indicating the presence of four deuterium atoms.
Synthesis and Preparation Methods
Deuteration Techniques
The synthesis of Isonicotinic Acid-d4 typically involves deuteration of isonicotinic acid under controlled conditions. The process generally requires specialized deuteration techniques to ensure high isotopic purity and yield. The deuteration process must be carefully monitored to maintain the integrity of the deuterium atoms and prevent hydrogen-deuterium exchange with environmental moisture.
Metabolic Formation
In biological systems, Isonicotinic Acid-d4 can be formed as a metabolite of deuterated isoniazid. The biotransformation pathway involves hydrazinolysis and can be catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2C, which facilitates the conversion of isoniazid to isonicotinic acid . This metabolic formation pathway is significant for understanding drug metabolism studies that utilize deuterated compounds.
Research Applications
Analytical Applications
Isonicotinic Acid-d4 serves as a valuable internal standard in analytical chemistry, particularly in mass spectrometry. Its deuterated nature creates a distinct mass shift that facilitates accurate quantification of non-deuterated isonicotinic acid in complex biological matrices. This property makes it particularly useful in:
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Gas chromatography-mass spectrometry (GC-MS) analysis
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Liquid chromatography-tandem mass spectrometry (LC-MS/MS) studies
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Metabolite identification in biological samples
The compound's stability and consistent isotopic pattern make it ideal for calibration curves and quality control in analytical methods, ensuring precise and reproducible results in research settings.
Tuberculosis Treatment Studies
Isonicotinic Acid-d4 plays a significant role in tuberculosis treatment research, particularly in studies involving isoniazid metabolism. Isoniazid, a first-line anti-tuberculosis drug, undergoes metabolic transformation to isonicotinic acid. The deuterated variant allows researchers to track this metabolic pathway with precision, providing insights into:
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Drug metabolism rates and efficiency
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Formation of metabolites and their distribution
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Potential side effects related to metabolite accumulation
Histone Modification Research
Recent research has highlighted the role of isonicotinic acid derivatives in histone modifications. Studies suggest that isoniazid treatment promotes a post-translational modification known as lysine isonicotinylation (K inic), which affects gene expression and chromatin structure. Isonicotinic Acid-d4 serves as an important tool in these studies, allowing researchers to track the formation and distribution of these modifications.
Biochemical Applications
The compound has found significant applications in the biological study of differentiation induced by nicotinic acid, nicotinamide, and isonicotinic acid in human leukemia cell lines . This application demonstrates its utility in cancer research and cellular differentiation studies.
Additionally, Isonicotinic Acid-d4 contributes to research exploring epigenetic regulation mechanisms through histone modification studies. The compound's distinct isotopic signature enables precise tracking of biochemical reactions and modifications associated with these processes.
Comparison with Similar Compounds
Comparison with Nicotinic Acid-d4
Nicotinic Acid-d4 (CAS: 66148-15-0) is an isomer of Isonicotinic Acid-d4, with the carboxyl group at the 3-position rather than the 4-position of the pyridine ring. Both compounds share similar applications in research but target different metabolic pathways and biological processes. While Isonicotinic Acid-d4 is primarily associated with isoniazid metabolism, Nicotinic Acid-d4 is more commonly used in studies related to nicotinamide adenine dinucleotide (NAD) metabolism and niacin pharmacology .
Biological Activity and Mechanisms
Metabolism and Pharmacokinetics
Isonicotinic Acid-d4 follows similar metabolic pathways as its non-deuterated counterpart. In biological systems, it can be formed through the biotransformation of isoniazid, which involves hydrazinolysis catalyzed by cytochrome P450 enzymes, particularly CYP2C . The deuterium labeling affects the rate of certain metabolic reactions due to the kinetic isotope effect, which can provide valuable insights into metabolic mechanisms.
Cellular Effects and Mechanisms
Research suggests that compounds derived from isonicotinic acid, including its deuterated forms, may exhibit antimicrobial properties. Studies have indicated potential activity against various bacterial strains, including Mycobacterium tuberculosis. Additionally, isonicotinic acid derivatives have been implicated in epigenetic regulation through histone modifications, which can influence gene expression patterns and cellular differentiation.
Research Findings and Case Studies
Differentiation Studies in Human Leukemia Cell Lines
Isonicotinic Acid-d4 has been utilized in studies investigating the differentiation induced by nicotinic acid, nicotinamide, and isonicotinic acid in human leukemia cell lines . Research by Zeilinger et al. (1996) and Panagiotou et al. (2005) has contributed to understanding the mechanisms through which these compounds influence cellular differentiation pathways.
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